molecular formula C16H14N2O2S B2533644 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide CAS No. 2034315-17-6

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2533644
CAS No.: 2034315-17-6
M. Wt: 298.36
InChI Key: SZIZTSUEBCLQMR-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a furan ring attached to a pyridine ring via a methylene bridge . The exact structure would depend on the specific locations of the methylthiophene and carboxamide groups.

Scientific Research Applications

Acid-Catalyzed Transformations

The study by Stroganova et al. (2016) delves into the acid-catalyzed transformations of similar compounds, leading to the creation of new heterocyclic systems. These transformations are crucial for synthesizing fused heterocycles like pyrrolo[1,2-a][1,4]diazocine derivatives, showcasing the compound's potential as a versatile precursor in organic synthesis Stroganova, Vasilin, & Krapivin, 2016.

Antiprotozoal Agents

Research by Ismail et al. (2004) highlights the synthesis of dicationic imidazo[1,2-a]pyridines, demonstrating potent antiprotozoal activity. These compounds, including derivatives of the target molecule, have shown significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004.

DNA-Binding Affinity

The study by Laughton et al. (1995) focuses on the structural and binding affinity analysis of furamidine, a closely related analogue, with DNA. The research underscores the enhanced DNA-binding properties of these compounds, facilitated by direct hydrogen bond interactions, which could be leveraged in designing novel therapeutics targeting genetic disorders Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995.

Amplifiers of Phleomycin

Brown and Cowden (1982) investigated compounds with similar structures for their ability to amplify the effects of phleomycin against Escherichia coli. Their work provides insight into the potential of such compounds to enhance the efficacy of existing antibiotics, thereby contributing to the development of new treatment strategies for bacterial infections Brown & Cowden, 1982.

Neuroinflammation Imaging

A study by Horti et al. (2019) describes the use of a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, structurally related to the target molecule, offers a noninvasive tool for imaging reactive microglia and neuroinflammation in vivo, highlighting its potential application in diagnosing and monitoring neuropsychiatric disorders Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-4-5-15(21-11)16(19)18-9-12-7-13(10-17-8-12)14-3-2-6-20-14/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZTSUEBCLQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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